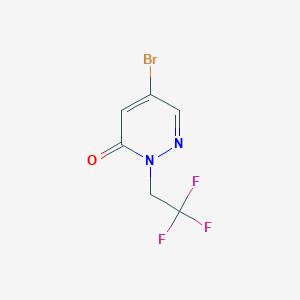

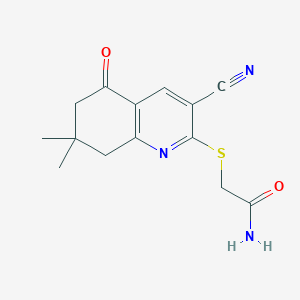

![molecular formula C13H18ClNO2 B3012054 5-甲氧基-3H-螺[2-苯并呋喃-1,4'-哌啶]盐酸盐 CAS No. 1707714-56-4](/img/structure/B3012054.png)

5-甲氧基-3H-螺[2-苯并呋喃-1,4'-哌啶]盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride, also known as MBP, is a synthetic compound that has been of interest to researchers due to its unique chemical structure and potential therapeutic applications.

科学研究应用

受体配体研究

5-甲氧基-3H-螺[2-苯并呋喃-1,4'-哌啶]盐酸盐的一个重要应用在于受体配体研究。已发现该化合物是 σ 受体的极有效和选择性配体。Maier 和 Wünsch (2002 年) 的研究表明,氮原子上的取代基、位置 3 处的基团和氧杂环的环尺寸的系统变化会影响对 σ(1)-和 σ(2)-受体的亲和力。这项研究对于理解受体结合和开发针对这些受体的新药至关重要 (Maier 和 Wünsch,2002 年)。

药理学表征

Wiese 等人(2009 年)研究了该化合物的药理学和代谢,揭示了其有效的 σ1 受体配体特性,具有出色的 σ1/σ2 选择性。该化合物针对各种受体、离子通道和神经递质转运蛋白进行了测试,表现出选择性的 σ1 受体活性。此类见解对于在神经性疼痛和精神疾病等领域开发靶向疗法非常宝贵 (Wiese 等人,2009 年)。

代谢稳定性和作为 PET 放射性示踪剂的潜力

Grosse Maestrup 等人(2009 年)对该化合物作为 PET 放射性示踪剂的代谢稳定性和潜力进行了研究。他们合成了 5-甲氧基-3H-螺[2-苯并呋喃-1,4'-哌啶]的各种衍生物,证明了其对 σ(1) 的亚纳摩尔亲和力和对 σ(2) 受体的高选择性。此类研究对于开发脑部疾病的诊断工具至关重要 (Grosse Maestrup 等人,2009 年)。

新型 σ 受体配体的开发

此外,Maier 和 Wünsch (2002 年) 还探索了新型 σ 受体配体的开发,重点关注具有不同取代基的螺环化合物。他们的工作有助于更广泛地理解 σ 受体药理学,这对开发新的治疗剂至关重要 (Maier 和 Wünsch,2002 年)。

光致变色研究

Li 等人(2015 年)对螺[吲哚-萘]恶嗪衍生物的光致变色性质进行了研究,该衍生物在结构上与 5-甲氧基-3H-螺[2-苯并呋喃-1,4'-哌啶]相关。这项研究增加了对螺环化合物光化学行为的理解,这些化合物在材料科学和光子学中具有应用 (Li 等人,2015 年)。

安全和危害

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, rinse with water. If swallowed, rinse mouth and seek medical attention if feeling unwell . It is also advised to avoid contact with heat/sparks/open flames/hot surfaces .

未来方向

Given the biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on further exploring the biological activities of these compounds and developing them into effective therapeutic drugs.

作用机制

Target of Action

The primary target of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .

Mode of Action

The compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . It selectively binds to the σ1 receptor over more than 60 other receptors, ion channels, and neurotransmitter transporters .

Biochemical Pathways

The σ1 receptor is involved in various biochemical pathways. It modulates the function of multiple ion channels, G-protein coupled receptors (GPCRs), and other proteins. The activation of σ1 receptor can lead to various downstream effects, including modulation of calcium signaling, which can influence neuronal plasticity .

Pharmacokinetics

The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .

Result of Action

The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic stability of the compound could be enhanced by stabilizing the N-benzyl substructure

生化分析

Biochemical Properties

5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride interacts with a wide range of receptors, ion channels, and neurotransmitter transporters . It has a high affinity for the σ1 receptor, with a Ki value of 1.14 nM, and shows extraordinary selectivity for the σ1 receptor over the σ2 receptor . It does not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .

Cellular Effects

In cellular processes, 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride displays analgesic activity against neuropathic pain . This indicates that it acts as a σ1 receptor antagonist, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through its antagonistic effect on the σ1 receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride change over time . It is rapidly metabolized by rat liver microsomes, with seven metabolites unequivocally identified . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride vary with different dosages . At a dosage of 16 mg/kg, it displayed 53% analgesia in the capsaicin pain model .

Metabolic Pathways

The metabolic pathways of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride involve several enzymes and cofactors . It is rapidly metabolized by rat liver microsomes, with CYP3A4 producing all the identified metabolites .

属性

IUPAC Name |

6-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-15-11-2-3-12-10(8-11)9-16-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRKGZZXOYYAIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

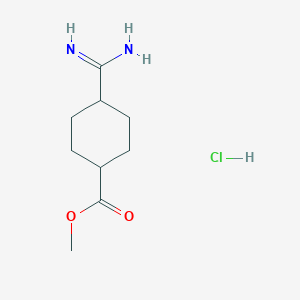

![ethyl 2-(3-fluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

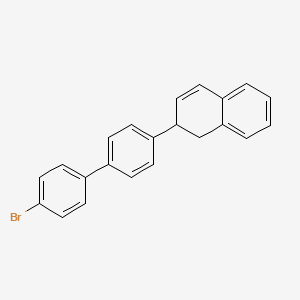

![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)

![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)

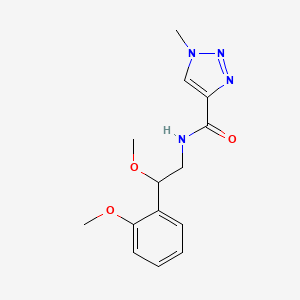

![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)

![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-(diethylamino)ethyl)oxalamide](/img/structure/B3011988.png)